2-(4-Ethylbenzyl)piperidine
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Overview
Description
2-(4-Ethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-ethylbenzyl group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylbenzyl)piperidine typically involves the reaction of 4-ethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification methods like chromatography can be employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylbenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or nickel catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
2-(4-Ethylbenzyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Ethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the central nervous system, affecting signal transduction .
Comparison with Similar Compounds
Piperine: A naturally occurring piperidine derivative found in black pepper, known for its bioenhancing properties.
N-Benzylpiperidine: Another piperidine derivative with applications in medicinal chemistry.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties .
Uniqueness: 2-(4-Ethylbenzyl)piperidine is unique due to the presence of the 4-ethylbenzyl group, which may confer distinct chemical and biological properties compared to other piperidine derivatives. This structural feature can influence its reactivity, pharmacokinetics, and potential therapeutic applications .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-[(4-ethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21N/c1-2-12-6-8-13(9-7-12)11-14-5-3-4-10-15-14/h6-9,14-15H,2-5,10-11H2,1H3 |
InChI Key |
QRNRCGZRNNQVFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2CCCCN2 |
Origin of Product |
United States |
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